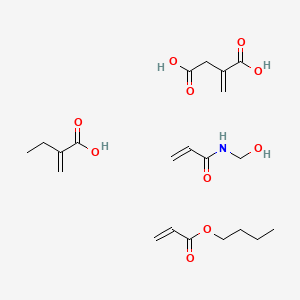
butyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;2-methylidenebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide is a complex polymeric compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable material for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide involves the polymerization of butyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide with butanedioic acid, methylene-. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced reactors and continuous production techniques. The reaction conditions are carefully monitored to maintain the quality and consistency of the polymer .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of different products.
Substitution: Replacement of one functional group with another, which can alter the properties of the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
Aplicaciones Científicas De Investigación
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex compounds and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and other industrial products
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications and material science .
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, 2-methylene-, polymer with butyl 2-methyl-2-propenoate: Similar in structure but with different substituents, leading to varied properties and applications.
Itaconic acid: Another related compound with distinct chemical behavior and uses.
Uniqueness
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide is unique due to its specific combination of monomers, which imparts unique properties such as enhanced stability, reactivity, and versatility in applications .
Propiedades
Número CAS |
51999-23-6 |
|---|---|
Fórmula molecular |
C21H33NO10 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;2-methylidenebutanoic acid |
InChI |
InChI=1S/C7H12O2.C5H6O4.C5H8O2.C4H7NO2/c1-3-5-6-9-7(8)4-2;1-3(5(8)9)2-4(6)7;1-3-4(2)5(6)7;1-2-4(7)5-3-6/h4H,2-3,5-6H2,1H3;1-2H2,(H,6,7)(H,8,9);2-3H2,1H3,(H,6,7);2,6H,1,3H2,(H,5,7) |
Clave InChI |
JHMXXPSRHROLIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CCC(=C)C(=O)O.C=CC(=O)NCO.C=C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


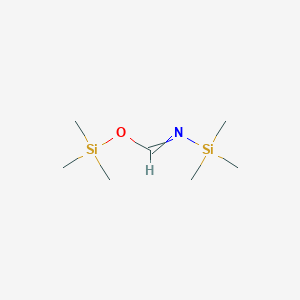
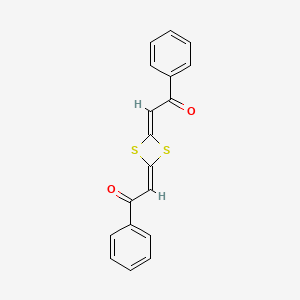
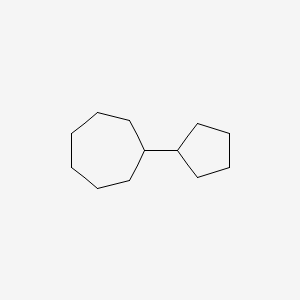

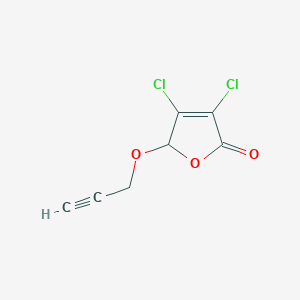
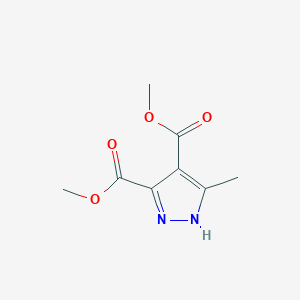
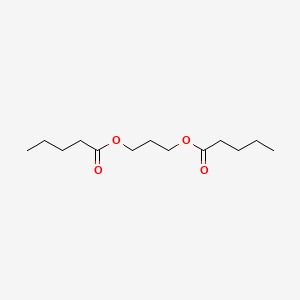
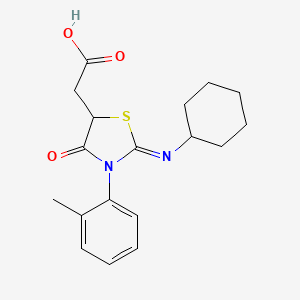
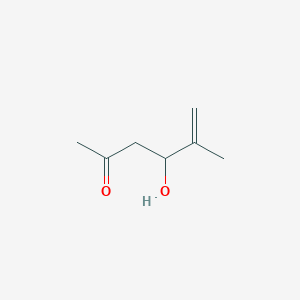
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
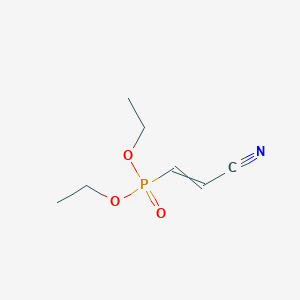
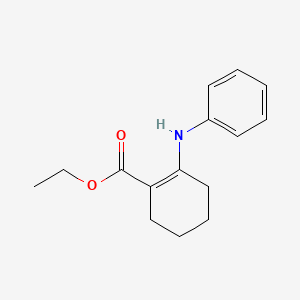
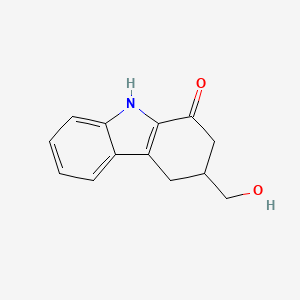
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
